1-(6-Amino-5-methoxyindolin-1-yl)-2-(dimethylamino)ethanone is a chemical compound with significant potential in medicinal chemistry, particularly in cancer research. Its systematic name highlights its structural components, which include an indoline moiety and a dimethylamino group. The compound is classified as a small molecule with a molecular formula of C13H19N3O2 and a molecular weight of 249.31 g/mol. It is recognized by its CAS number 1116229-84-5 and is primarily used in research contexts.
The compound is derived from the indole family, which is known for its diverse biological activities. It has been studied for its role as a kinase inhibitor, specifically targeting pathways involved in cancer cell proliferation. The classification of this compound aligns it with other small organic molecules that exhibit pharmacological properties.
The synthesis of 1-(6-Amino-5-methoxyindolin-1-yl)-2-(dimethylamino)ethanone typically involves several steps:
The molecular structure of 1-(6-Amino-5-methoxyindolin-1-yl)-2-(dimethylamino)ethanone can be represented by its SMILES notation: CN(C)CC(=O)N1c2c(CC1)cc(OC)c(N)c2
.
While specific crystallographic data for this compound may not be widely published, similar compounds often undergo crystallographic analysis to determine bond lengths, angles, and molecular packing arrangements .
1-(6-Amino-5-methoxyindolin-1-yl)-2-(dimethylamino)ethanone can participate in various chemical reactions:
These reactions are essential for modifying the compound for further biological testing or creating derivatives with enhanced properties .
The mechanism of action for 1-(6-Amino-5-methoxyindolin-1-yl)-2-(dimethylamino)ethanone primarily involves its role as a kinase inhibitor:
These properties are crucial for determining the suitability of this compound in various experimental settings .
1-(6-Amino-5-methoxyindolin-1-yl)-2-(dimethylamino)ethanone has several applications in scientific research:
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1